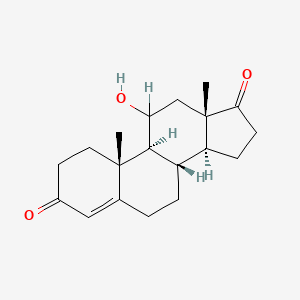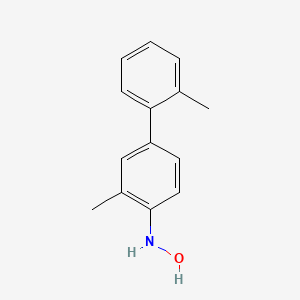
Ácido 11-mercaptoundecanoico
Descripción general
Descripción
11-Mercaptoundecanoic acid is an organic compound with the molecular formula HS(CH₂)₁₀CO₂H. It is a thiol-containing fatty acid, characterized by a long alkane chain and a terminal carboxyl group. This compound is widely used in various scientific and industrial applications due to its unique chemical properties, particularly its ability to form self-assembled monolayers on metal surfaces .
Aplicaciones Científicas De Investigación
11-Mercaptoundecanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
The primary target of 11-Mercaptoundecanoic acid (MUA) is the 3-oxoacyl-[acyl-carrier-protein] synthase 3 in Mycobacterium tuberculosis . This enzyme plays a crucial role in the condensation reaction of fatty acid synthesis by adding two carbons from malonyl-ACP .
Mode of Action
MUA interacts with its target through a Lewis acid-base reaction . The sulfur atom in the thiol group of MUA forms a strong bond with the target enzyme, thereby influencing its function .
Biochemical Pathways
fatty acid synthesis pathway . By interacting with the 3-oxoacyl-[acyl-carrier-protein] synthase 3, MUA could potentially influence the production rate of fatty acids .
Pharmacokinetics
It is known that mua forms aself-assembled monolayer (SAM) , which could influence its absorption and distribution
Result of Action
MUA modifies the surface of nanoparticles, facilitating their dispersion into water and solvent-based mediums . This property makes MUA a valuable tool in nanotechnology, where it is used to functionalize nanoparticles for various applications .
Action Environment
MUA is a pH-responsive ligand , meaning its action can be influenced by the pH of the environment . This property allows MUA to facilitate the dispersion of nanoparticles into various mediums, depending on the pH . Additionally, the long alkane chains in MUA contribute to its stability, making it resistant to changes in the environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
11-Mercaptoundecanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 11-bromoundecanoic acid with thiourea, followed by hydrolysis. The reaction typically proceeds as follows :
Reaction with Thiourea: 11-bromoundecanoic acid is reacted with thiourea in water under reflux conditions for about 3 hours.
Hydrolysis: The resulting intermediate is then treated with sodium hydroxide to yield 11-mercaptoundecanoic acid.
Industrial Production Methods
In industrial settings, the production of 11-mercaptoundecanoic acid often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
11-Mercaptoundecanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Disulfides (R-S-S-R)
Reduction: Alcohols (R-CH₂OH)
Substitution: Thioethers (R-S-R’)
Comparación Con Compuestos Similares
Similar Compounds
- 6-Mercaptohexanoic acid
- 3-Mercaptopropionic acid
- 12-Mercaptododecanoic acid
- 16-Mercaptohexadecanoic acid
Uniqueness
Compared to these similar compounds, 11-mercaptoundecanoic acid has a longer alkane chain, which provides greater flexibility and stability in forming self-assembled monolayers. This makes it particularly useful in applications requiring robust and durable surface modifications .
Propiedades
IUPAC Name |
11-sulfanylundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2S/c12-11(13)9-7-5-3-1-2-4-6-8-10-14/h14H,1-10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOLZNVIRIHJHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCS)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337585 | |
| Record name | 11-Mercaptoundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71310-21-9 | |
| Record name | 11-Mercaptoundecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71310-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Mercaptoundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,2R,12R,13S)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B1196093.png)




![(1R,3aR,5S,5aR,9S,9aS)-9-hydroxy-1,5,8-trimethyl-1,3a,4,5,5a,6,9,9a-octahydroazuleno[6,5-b]furan-2,7-dione](/img/structure/B1196103.png)








